

# Application Notes and Protocols for In Vivo Administration of PRT3789

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRT3789   |           |
| Cat. No.:            | B15623699 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a heterobifunctional molecule, PRT3789 induces the selective degradation of SMARCA2 by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] This mechanism has shown significant therapeutic potential in preclinical models of cancers with mutations in SMARCA4, a homologous ATPase subunit of the SWI/SNF complex, by inducing synthetic lethality.[2][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival, making targeted degradation of SMARCA2 a promising therapeutic strategy.[1]

These application notes provide a comprehensive overview of the in vivo dosing and administration of **PRT3789** in preclinical studies, including quantitative data summaries, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

### **Data Presentation**

## Table 1: In Vivo Efficacy of PRT3789 in Xenograft Models



| Animal<br>Model    | Cancer<br>Type                                    | Dosing           | Administr<br>ation<br>Route | Dosing<br>Schedule    | Outcome                                                                                    | Referenc<br>e |
|--------------------|---------------------------------------------------|------------------|-----------------------------|-----------------------|--------------------------------------------------------------------------------------------|---------------|
| Mouse<br>Xenograft | SMARCA2 -deficient Human Lung Cancer (NCI- H1793) | 100 mg/kg        | Subcutane<br>ous (s.c.)     | Every 3<br>days (q3d) | Reduced tumor volume with minimal change in body weight; well-tolerated for up to 4 weeks. | [4]           |
| Mouse<br>Xenograft | SMARCA4<br>-deleted<br>NSCLC                      | Dose-<br>related | Not<br>specified            | Not<br>specified      | Significant inhibition of tumor growth at tolerated doses.                                 | [2][3]        |
| Mouse<br>Xenograft | SMARCA4<br>wild-type<br>NSCLC                     | Not<br>specified | Not<br>specified            | Not<br>specified      | No effect<br>on tumor<br>growth.                                                           | [2][3]        |

Table 2: Pharmacokinetic Parameters of PRT3789 (1 mg/kg, i.v.)



| Species              | t⅓ (h) | Vss (L/kg) | CL<br>(mL/min/kg) | AUC∞<br>(h·μM) | Reference |
|----------------------|--------|------------|-------------------|----------------|-----------|
| Mouse                | 2.8    | 1.1        | 25                | 0.75           | [4]       |
| Rat                  | 5.2    | 8.5        | 66                | 0.29           | [4]       |
| Dog                  | 2.0    | 13.0       | 190               | 0.16           | [4]       |
| Cynomolgus<br>Monkey | 11.0   | 4.2        | 26                | 0.73           | [4]       |

Table 3: In Vitro Potency and Selectivity of PRT3789

| Assay                         | Parameter | Value      | Cell<br>Line/System                       | Reference |
|-------------------------------|-----------|------------|-------------------------------------------|-----------|
| SMARCA2<br>Degradation        | DC50      | 0.71 nM    | Media Hibit<br>assay                      | [4]       |
| SMARCA4<br>Degradation        | DC50      | 26 nM      | Media Hibit<br>assay                      | [4]       |
| Antiproliferative<br>Activity | IC50      | 2.2 nM     | SMARCA2-<br>deficient NCI-<br>H1693 cells | [4]       |
| Antiproliferative<br>Activity | IC50      | >10,000 nM | SMARCA4 wild-<br>type Calu-6 cells        | [4]       |

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Mechanism of action of PRT3789 leading to tumor growth inhibition.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies of **PRT3789**.



## **Experimental Protocols**

Note: The following are representative protocols based on publicly available information and standard laboratory procedures. Researchers should optimize these protocols based on their specific experimental setup and animal models.

### Formulation of PRT3789 for In Vivo Administration

Objective: To prepare a stable and injectable formulation of **PRT3789** for subcutaneous or intravenous administration in mice.

#### Materials:

- PRT3789 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure (for a representative vehicle):

- Accurately weigh the required amount of PRT3789 powder.
- Prepare a vehicle solution. A common vehicle for similar compounds consists of a mixture of solvents to ensure solubility and stability. A representative formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
- First, dissolve the PRT3789 powder in DMSO by vortexing until fully dissolved.
- Add PEG300 and Tween 80 to the DMSO-drug solution and vortex until the mixture is homogeneous.



- Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation.
- The final solution should be clear. If not, gentle warming or sonication may be required.
- The final concentration of the working solution should be calculated based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 μL).
- Prepare the vehicle control using the same procedure but without adding PRT3789.
- Filter-sterilize the final formulation through a 0.22 µm syringe filter before administration.

# Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

Objective: To establish a subcutaneous tumor model in immunodeficient mice using a SMARCA4-deficient human NSCLC cell line.

#### Materials:

- SMARCA4-deficient human NSCLC cell line (e.g., NCI-H1793)
- Immunodeficient mice (e.g., 6-8 week old female NOD-SCID mice)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Sterile PBS
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix (optional, but recommended)
- Sterile syringes (1 mL) and needles (27G)
- Digital calipers



#### Procedure:

- Culture the NCI-H1793 cells in a humidified incubator at 37°C with 5% CO2.
- When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
- Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject 100 μL of the cell suspension (containing 5 x 10<sup>6</sup> cells) subcutaneously into the right flank of each mouse.
- Monitor the mice regularly for tumor growth. Tumor volume can be measured using digital calipers and calculated using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and vehicle control groups.

## In Vivo Dosing and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **PRT3789** in the established NSCLC xenograft model.

#### Materials:

- Tumor-bearing mice randomized into groups
- Prepared PRT3789 formulation and vehicle control
- Sterile syringes (1 mL) and needles (27G or appropriate for s.c. injection)
- · Digital calipers



Animal balance

#### Procedure:

- Record the initial tumor volume and body weight of each mouse.
- Administer PRT3789 (e.g., 100 mg/kg) or vehicle control subcutaneously every 3 days. The injection volume should be adjusted based on the individual mouse's body weight.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity or adverse effects.
- The study should be terminated when tumors in the control group reach a predetermined size, or as per IACUC guidelines.
- At the end of the study, euthanize the mice and collect blood and tumor tissues for pharmacokinetic and pharmacodynamic analyses.

## Pharmacodynamic Analysis: Western Blot for SMARCA2

Objective: To determine the level of SMARCA2 protein in tumor tissues following **PRT3789** treatment.

#### Materials:

- Harvested tumor tissues
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against SMARCA2
- Secondary HRP-conjugated antibody



- Loading control antibody (e.g., β-actin or GAPDH)
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Homogenize the harvested tumor tissues in ice-cold RIPA buffer.
- Centrifuge the lysates at high speed at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize the protein concentrations for all samples.
- Prepare protein samples with Laemmli buffer and denature by heating.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.

## Pharmacodynamic Analysis: RT-qPCR for KRT80 mRNA

Objective: To measure the relative expression of KRT80 mRNA in tumor tissues as a downstream pharmacodynamic biomarker.



#### Materials:

- Harvested tumor tissues
- TRIzol reagent or other RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for human KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)
- Real-time PCR system

#### Procedure:

- Homogenize tumor tissues in TRIzol and extract total RNA according to the manufacturer's protocol.
- Assess the quality and quantity of the extracted RNA.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for KRT80 and the housekeeping gene.
- Run the qPCR reaction on a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the relative fold change in KRT80 mRNA expression in the PRT3789-treated group compared to the vehicle control group, normalized to the housekeeping gene.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Keratin 80 promotes migration and invasion of colorectal carcinoma by interacting with PRKDC via activating the AKT pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Method for Orthotopic Transplantation of Lung Cancer in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of PRT3789]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623699#in-vivo-dosing-and-administration-of-prt3789-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com